molecular formula C8H13N3O B13332952 2-Propoxypyridine-3,4-diamine

2-Propoxypyridine-3,4-diamine

Cat. No.: B13332952
M. Wt: 167.21 g/mol
InChI Key: CBYSZHTYVHXQDK-UHFFFAOYSA-N
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Description

2-Propoxypyridine-3,4-diamine is an organic compound characterized by the presence of a pyridine ring substituted with two amino groups at the 3 and 4 positions and a propoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxypyridine-3,4-diamine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the amino and propoxy groups.

    Propoxylation: The propoxy group is introduced at the 2 position through an alkylation reaction using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propoxypyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Propoxypyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the propoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: Lacks the propoxy group and has different chemical properties and applications.

    2-Methoxypyridine-3,4-diamine: Contains a methoxy group instead of a propoxy group, leading to variations in reactivity and biological activity.

    2-Ethoxypyridine-3,4-diamine: Similar structure with an ethoxy group, used for comparison in studies of structure-activity relationships.

Uniqueness

2-Propoxypyridine-3,4-diamine is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-propoxypyridine-3,4-diamine

InChI

InChI=1S/C8H13N3O/c1-2-5-12-8-7(10)6(9)3-4-11-8/h3-4H,2,5,10H2,1H3,(H2,9,11)

InChI Key

CBYSZHTYVHXQDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1N)N

Origin of Product

United States

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